molecular formula C22H21N3O3S2 B2718028 N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 681158-51-0

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2718028
CAS No.: 681158-51-0
M. Wt: 439.55
InChI Key: ASELBKGUADGIIT-UHFFFAOYSA-N
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Description

“8H-Indeno[1,2-d][1,3]thiazol-2-amine” is a chemical compound used for proteomics research . Its molecular formula is C10H8N2S and it has a molecular weight of 188.25 .


Molecular Structure Analysis

The molecular structure of “8H-Indeno[1,2-d][1,3]thiazol-2-amine” is represented by the SMILES string: C1C2=CC=CC=C2C3=C1SC(=N3)N . This representation can be used to visualize the molecular structure using appropriate software.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives similar to N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit antimicrobial properties. For instance, substituted 2-aminobenzothiazoles derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, suggesting their potential as a basis for developing new antimicrobial agents (Anuse et al., 2019).

Anti-inflammatory and Analgesic Agents

Novel compounds derived from similar chemical structures have been investigated for their anti-inflammatory and analgesic properties. The synthesis of new derivatives has led to compounds with significant COX-2 inhibitory activity, showing promise as anti-inflammatory and analgesic agents. This includes studies where compounds exhibited higher inhibitory activity and therapeutic indices, suggesting their utility in treating inflammation and pain (Abu‐Hashem et al., 2020).

Anticonvulsant Activity

The incorporation of thiazole and piperidinosulfonyl moieties into indolinone frameworks has been explored for potential anticonvulsant effects. Some synthesized derivatives have demonstrated significant activity against convulsions in animal models, with further toxicity studies indicating their safety for liver and kidney functions. These findings highlight the potential of such compounds in developing new anticonvulsant therapies (Fayed et al., 2021).

Antitubercular Agents

Compounds with the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones structure have been identified as promising anti-mycobacterial chemotypes. Studies involving structurally diverse benzo[d]thiazole-2-carboxamides have demonstrated potential anti-tubercular activity against the Mycobacterium tuberculosis strain, with some compounds showing low cytotoxicity and MIC values in the low micromolar range. This suggests their potential application in treating tuberculosis (Pancholia et al., 2016).

Safety and Hazards

The safety and hazards associated with “8H-Indeno[1,2-d][1,3]thiazol-2-amine” are not specified in the sources I found . It’s important to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c26-21(24-22-23-20-18-7-3-2-6-16(18)14-19(20)29-22)15-8-10-17(11-9-15)30(27,28)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-14H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASELBKGUADGIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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